molecular formula C17H18ClFN4O3 B2872635 (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1021073-61-9

(2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2872635
CAS RN: 1021073-61-9
M. Wt: 380.8
InChI Key: HWDISOCEWIJNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18ClFN4O3 and its molecular weight is 380.8. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science: Crystal Engineering

The related structures have been studied for their crystal engineering applications . The compound’s ability to form stable crystal structures can be utilized in creating new materials with desired physical and chemical properties.

Computational Chemistry: Molecular Modeling

Finally, in computational chemistry, this compound could be modeled to predict its physical properties, reactivity, and interaction with biological molecules, aiding in the rational design of related compounds with improved characteristics.

Each application area presents a rich field for exploration, and the compound’s multifaceted nature makes it a valuable subject for scientific research. The above applications are based on the compound’s structural analogs and theoretical potential, as direct studies on this specific compound were not found in the search results. However, the related structures and their applications provide a strong foundation for the proposed uses .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O3/c1-25-14-10-13(20-17(21-14)26-2)22-6-8-23(9-7-22)16(24)15-11(18)4-3-5-12(15)19/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDISOCEWIJNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

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